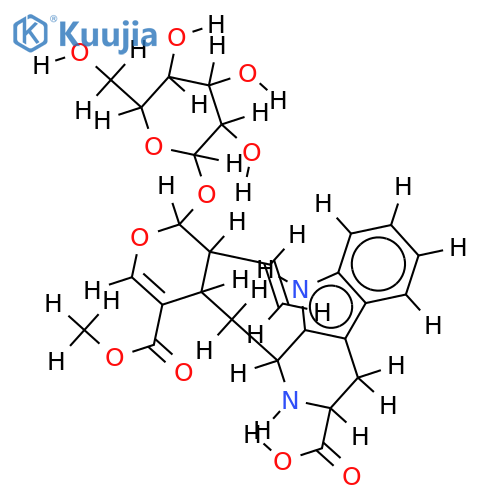Cas no 34371-47-6 (5-Carboxystrictosidine)

5-Carboxystrictosidine structure
商品名:5-Carboxystrictosidine
5-Carboxystrictosidine 化学的及び物理的性質
名前と識別子
-
- (3S)-cis-1-((4S)-2t-beta-D-glucopyranosyloxy-5-methoxycarbonyl-3c-vinyl-3,4-dihydro-2H-pyran-4r-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- (5S)-5-carboxystrictosidine
- 3alpha,4,5alpha,6-tetrahydro-deoxycordifoline
- 5(S)-5-carboxystrictosidine
- 5-carboxystrictosidine
- 5alpha-Carboxystrictosidin
- 5beta-carboxy-strictosidine
- 1H-PYRIDO(3,4-B)INDOLE-3-CARBOXYLIC ACID, 1-((3-ETHENYL-2-(.BETA.-L-GLUCOPYRANOSYLOXY)-3,4-DIHYDRO-5-(METHOXYCARBONYL)-2H-PYRAN-4-YL)METHYL)-2,3,4,9-TETRAHYDRO-, (2S-(2.ALPHA.,3.BETA.,4.BETA.(1R*,3R*)))-
- NCGC00179705-03
- STRICTOSIDINE, 5.BETA.-CARBOXY-
- MEGxp0_001136
- BRD-K10211066-001-01-5
- 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-((3-ethenyl-2-(beta-L-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-yl)methyl)-2,3,4,9-tetrahydro-, (2S-(2alpha,3beta,4beta(1R*,3R*)))-
- ACon1_002223
- GLXC-26405
- CHEMBL4442305
- Carboxystrictosidine
- UNII-DD33P75ZZV
- 5beta-Carboxystrictosidine
- (5S)-5-Carboxystrictosidine; (1S,3S)-1-[[(2S,3R,4S)-3-Ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- AKOS040763168
- 34371-47-6
- Strictosidine, 5beta-carboxy-
- 5.BETA.-CARBOXY-3-ISOVINCOSIDE
- DTXSID001347342
- (1S,3S)-1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- (-)-5-Carboxystrictosidine
- DD33P75ZZV
- (1S,3S)-1-(((2S,3R,4S)-3-Ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylic acid
- 5beta-Carboxy-3-isovincoside
- (1S,3S)-1-(((2S,3R,4S)-3-ETHENYL-2-(.BETA.-D-GLUCOPYRANOSYLOXY)-3,4-DIHYDRO-5-(METHOXYCARBONYL)-2H-PYRAN-4-YL)METHYL)-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOLE-3-CARBOXYLIC ACID
- 5.BETA.-CARBOXYSTRICTOSIDINE
- 5α-carboxystrictosidine
- 5alpha-Carboxystrictosidine
- (2S)-3alpha-Ethenyl-2beta-(beta-D-glucopyranosyloxy)-3,4-dihydro-4alpha-[[(1S,3R)-2,3,4,9-tetrahydro-3-carboxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-2H-pyran-5-carboxylic acid 5-methyl ester
- 34371-11-4
- 5-Carboxystrictosidine
-
- インチ: InChI=1S/C28H34N2O11/c1-3-12-14(8-18-21-15(9-19(29-18)25(35)36)13-6-4-5-7-17(13)30-21)16(26(37)38-2)11-39-27(12)41-28-24(34)23(33)22(32)20(10-31)40-28/h3-7,11-12,14,18-20,22-24,27-34H,1,8-10H2,2H3,(H,35,36)/t12-,14+,18+,19+,20-,22-,23+,24-,27+,28+/m1/s1
- InChIKey: LHKZIVMTXZLOTP-RMKGEEGASA-N
- ほほえんだ: COC(=O)C1=COC(C(C1CC2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 574.21625990g/mol
- どういたいしつりょう: 574.21625990g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 12
- 重原子数: 41
- 回転可能化学結合数: 9
- 複雑さ: 1010
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 200Ų
5-Carboxystrictosidine セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
5-Carboxystrictosidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6109-5 mg |
5-Carboxystrictosidine |
34371-47-6 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN6109-1 mL * 10 mM (in DMSO) |
5-Carboxystrictosidine |
34371-47-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6,720 | 2023-07-11 | |
| TargetMol Chemicals | TN6109-1 ml * 10 mm |
5-Carboxystrictosidine |
34371-47-6 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
| TargetMol Chemicals | TN6109-5mg |
5-Carboxystrictosidine |
34371-47-6 | 5mg |
¥ 4420 | 2024-07-20 |
5-Carboxystrictosidine 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
34371-47-6 (5-Carboxystrictosidine) 関連製品
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
